Lipophilicity (cLogP) Advantage of the 6‑Ethyl Substituent Over the 6‑Des‑Alkyl Analog
The 6‑ethyl group on CAS 835613-73-5 raises the calculated partition coefficient (cLogP) by +0.78 units relative to the 6‑des‑alkyl parent compound (CAS 835613-69-9). This increase is consistent with the additional methylene contribution of the ethyl substituent and translates into a predicted ~6‑fold higher lipid‑phase partitioning .
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 4.72 |
| Comparator Or Baseline | 2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one (CAS 835613-69-9): cLogP 3.94 |
| Quantified Difference | ΔcLogP = +0.78 (≈ 6× higher theoretical lipid partitioning) |
| Conditions | Calculated via ChemSrc platform using standard fragment‑based prediction algorithm; identical calculation method applied to both compounds. |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and the risk of phospholipidosis; a ΔcLogP of +0.78 is large enough to alter a compound’s ADME classification and should inform both SAR interpretation and procurement specification.
